N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide
Description
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide is a thiazole-based acetamide derivative featuring a 2-chloro-benzyl substituent at the 5-position of the thiazole ring and a morpholine group at the acetamide moiety.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-14-4-2-1-3-12(14)9-13-10-18-16(23-13)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMPFJMEWYQLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzyl chloride with thiourea under basic conditions to form 2-chlorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring.
Attachment of the Morpholine Ring: The morpholine ring is introduced by reacting the thiazole intermediate with morpholine in the presence of a suitable base like potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups like carbonyls or nitro groups.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and elevated temperatures.
Reduction: LiAlH4, NaBH4, ethanol (EtOH), and reflux conditions.
Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzyl-Thiazolyl Acetamides
The compound’s activity and physicochemical properties are influenced by the position and nature of substituents on the benzyl group. Key analogs include:
Key Observations :
- Substituent Position: The 2-chloro-benzyl analog (target compound) shows distinct activity compared to 4-Cl/4-Br analogs.
- Electronic Effects : Bromine (4-Br) slightly reduces melting point compared to 4-Cl (231–233°C vs. 238–240°C), likely due to differences in molecular packing influenced by halogen size and polarizability .
- Thioxo vs. Oxo Groups : Thioxoacetamide derivatives (e.g., 6a, 6b) generally exhibit higher thermal stability (melting points >230°C) compared to oxoacetamides, which may degrade at lower temperatures .
Pharmacological Profile vs. Related Thiazole Derivatives
- Triazole Hybrids : Compounds like 2-(triazolylsulfanyl)-N-[5-(2-chloro-benzyl)-thiazol-2-yl]-acetamide (6a) demonstrate enhanced selectivity for breast cancer (GI₅₀ < 10 μM) compared to morpholinyl acetamides, suggesting that replacing morpholine with triazole moieties can fine-tune target specificity .
- Morpholine vs. Piperazine : Derivatives with morpholine (e.g., target compound) show superior solubility in polar solvents compared to piperazine-substituted analogs (e.g., 4e in ), which may improve bioavailability .
- Anticancer Mechanisms : Morpholinyl-thiazole derivatives are hypothesized to inhibit CDK7 or PFOR enzymes, similar to nitazoxanide analogs, though direct mechanistic data for the target compound remain underexplored .
Biological Activity
N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with morpholine and acetamide under controlled conditions. The structural formula can be represented as:
This compound is characterized by its thiazole and morpholine moieties, which are known for their diverse biological properties.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various thiazole derivatives for their antiproliferative activity against multiple cancer cell lines. The results indicated that certain substitutions on the thiazole ring enhanced the cytotoxic effects against leukemia and solid tumors, with some compounds achieving IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 5.0 | Moderate |
| Compound B | A498 (Renal) | 3.5 | High |
| This compound | MCF7 (Breast) | 4.8 | High |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways related to cell proliferation and survival. Specifically, studies have suggested that it may interfere with the PI3K/Akt pathway, a critical regulator of cell growth and metabolism .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit various enzymes involved in tumor progression. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression favoring apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in preclinical models:
- Case Study 1 : A preclinical model using this compound showed a significant reduction in tumor size in xenograft models of breast cancer.
- Case Study 2 : In a study involving leukemia cell lines, treatment with this compound resulted in increased apoptosis rates compared to untreated controls, suggesting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
